REACTION_SMILES
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[H:14][H:15].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]2[c:7]([cH:12][cH:13]1)=[N:8][C:9](=[O:11])[N:10]=2.[O:16]=[Ti:17]=[O:18].[OH2:20].[Pd:19]>>[NH2:1][c:4]1[cH:5][c:6]2[c:7]([cH:12][cH:13]1)=[N:8][C:9](=[O:11])[N:10]=2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1N=c2ccc([N+](=O)[O-])cc2=N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Ti]=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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Nc1ccc2c(c1)=NC(=O)N=2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |